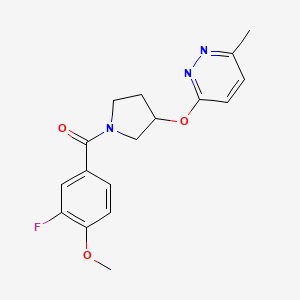
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone represents a complex molecular structure that is integral to various research and industrial applications. This compound is characterized by its unique combination of fluoro, methoxy, pyridazin, and pyrrolidin groups, which contribute to its diverse chemical behavior and potential for scientific study.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that incorporate specific functional groups into the molecular structure. Initial synthesis may include nucleophilic substitution reactions to introduce the fluoro and methoxy groups into the phenyl ring. Subsequent steps involve forming the pyrrolidin and pyridazin moieties via cyclization reactions. The precise reaction conditions, such as temperature, pressure, and solvents, must be meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods:
In industrial settings, the production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. Large-scale reactors and automated systems enable consistent reaction conditions and product isolation, which are critical for producing the compound in bulk quantities for commercial applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methoxy group, potentially leading to the formation of hydroxylated derivatives.
Reduction: The pyridazin ring can participate in reduction reactions, yielding dihydropyridazin analogs.
Substitution: The fluoro and methoxy groups on the phenyl ring allow for various electrophilic and nucleophilic substitution reactions, creating a wide array of functionalized derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reactions often utilize reagents such as halogenated compounds, bases, or acids.
Major Products:
The primary products from these reactions include hydroxylated, reduced, and substituted derivatives that exhibit unique chemical and physical properties.
科学的研究の応用
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is also utilized in reaction mechanism studies to understand the behavior of pyrrolidin and pyridazin systems.
In biological research, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicinal chemists explore this compound for its therapeutic potential, particularly in the development of novel medications that target specific biological pathways. Its structural attributes allow for high specificity in drug design.
In the industrial sector, this compound finds applications in the production of specialty chemicals, coatings, and advanced materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.
作用機序
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone largely depends on its interaction with molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The fluoro group often enhances binding affinity through interactions with hydrophobic pockets, while the methoxy group can engage in hydrogen bonding. The pyrrolidin and pyridazin rings contribute to the overall conformational stability and specificity of the compound.
類似化合物との比較
Compared to other similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combination of fluoro, methoxy, pyridazin, and pyrrolidin groups. Other compounds might only include one or two of these functional groups, limiting their chemical reactivity and range of applications.
List of Similar Compounds:
(3-Chloro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Hope this deep dive into this compound gives you the insights you need.
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-3-6-16(20-19-11)24-13-7-8-21(10-13)17(22)12-4-5-15(23-2)14(18)9-12/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVODWRLSZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













